molecular formula C21H17ClN4O3 B251488 N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2,6-dimethoxybenzamide

N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2,6-dimethoxybenzamide

Katalognummer: B251488
Molekulargewicht: 408.8 g/mol
InChI-Schlüssel: SRIUJGGTAWNCNC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2,6-dimethoxybenzamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzotriazole core, which is a versatile scaffold in medicinal chemistry, and is substituted with chloro, phenyl, and dimethoxybenzamide groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2,6-dimethoxybenzamide typically involves the following steps:

    Formation of Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.

    Chlorination: The benzotriazole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Substitution with Phenyl Group: The chlorinated benzotriazole is reacted with phenylboronic acid in the presence of a palladium catalyst to introduce the phenyl group.

    Coupling with 2,6-Dimethoxybenzamide: Finally, the substituted benzotriazole is coupled with 2,6-dimethoxybenzamide using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2,6-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzotriazole derivatives.

Wissenschaftliche Forschungsanwendungen

N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2,6-dimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and coatings due to its stability and unique properties.

Wirkmechanismus

The mechanism of action of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets. The benzotriazole core can bind to enzymes or receptors, modulating their activity. The chloro and phenyl groups may enhance binding affinity and specificity, while the dimethoxybenzamide moiety can influence the compound’s solubility and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-4-fluorobenzamide
  • N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-4-cyano-2-fluorobenzamide
  • N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-(2-methylphenoxy)acetamide

Uniqueness

N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2,6-dimethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethoxybenzamide group differentiates it from other similar compounds, potentially offering unique interactions with biological targets and distinct physicochemical properties.

Eigenschaften

Molekularformel

C21H17ClN4O3

Molekulargewicht

408.8 g/mol

IUPAC-Name

N-(6-chloro-2-phenylbenzotriazol-5-yl)-2,6-dimethoxybenzamide

InChI

InChI=1S/C21H17ClN4O3/c1-28-18-9-6-10-19(29-2)20(18)21(27)23-15-12-17-16(11-14(15)22)24-26(25-17)13-7-4-3-5-8-13/h3-12H,1-2H3,(H,23,27)

InChI-Schlüssel

SRIUJGGTAWNCNC-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC3=NN(N=C3C=C2Cl)C4=CC=CC=C4

Kanonische SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC3=NN(N=C3C=C2Cl)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.